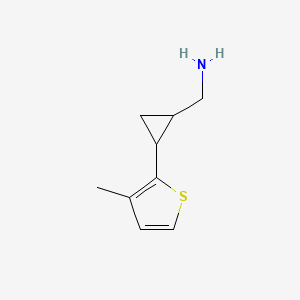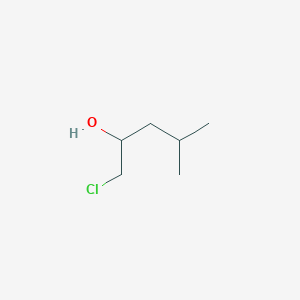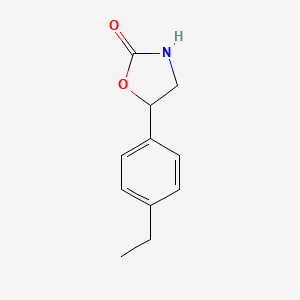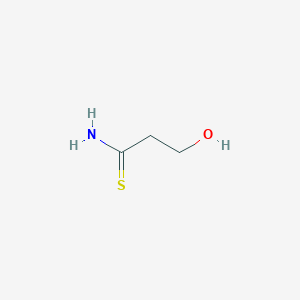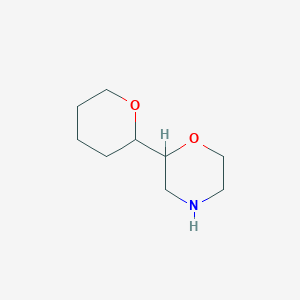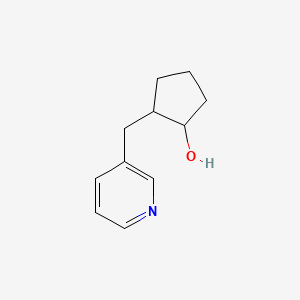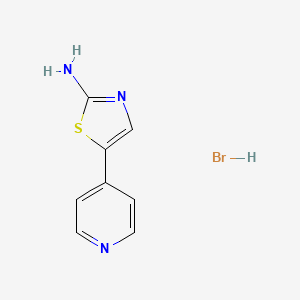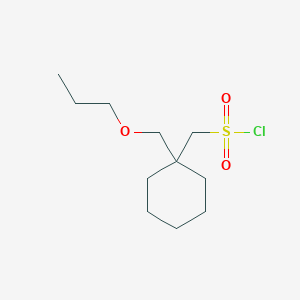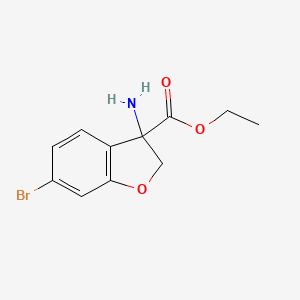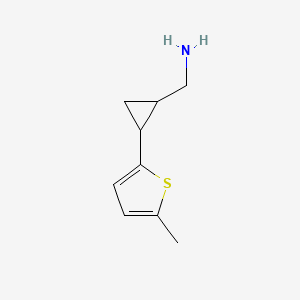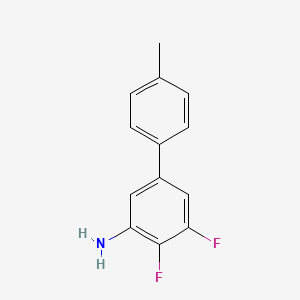
2,3-Difluoro-5-(4-methylphenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-5-(4-methylphenyl)aniline is an aromatic amine compound characterized by the presence of two fluorine atoms and a methyl-substituted phenyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Difluoro-5-(4-methylphenyl)aniline typically involves the introduction of fluorine atoms into the aromatic ring through electrophilic substitution reactions. One common method is the fluorination of 5-(4-methylphenyl)aniline using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Difluoro-5-(4-methylphenyl)aniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The aniline group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Substituted aniline derivatives.
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Applications De Recherche Scientifique
2,3-Difluoro-5-(4-methylphenyl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of fluorine atoms.
Industry: Utilized in the production of specialty chemicals and materials with enhanced thermal and chemical stability.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-5-(4-methylphenyl)aniline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
2,4-Difluoroaniline: Similar structure but with fluorine atoms at different positions, leading to different chemical and biological properties.
2,5-Difluoroaniline: Another isomer with distinct reactivity and applications.
4-Methyl-2,3-difluoroaniline: A closely related compound with a similar substitution pattern but different positional isomerism.
Uniqueness: 2,3-Difluoro-5-(4-methylphenyl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propriétés
Formule moléculaire |
C13H11F2N |
|---|---|
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
2,3-difluoro-5-(4-methylphenyl)aniline |
InChI |
InChI=1S/C13H11F2N/c1-8-2-4-9(5-3-8)10-6-11(14)13(15)12(16)7-10/h2-7H,16H2,1H3 |
Clé InChI |
HZVOGMQBKNOFKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=C(C(=C2)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


